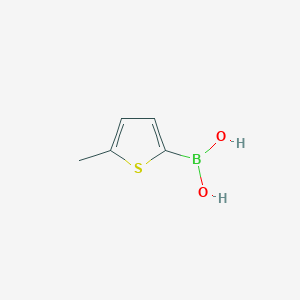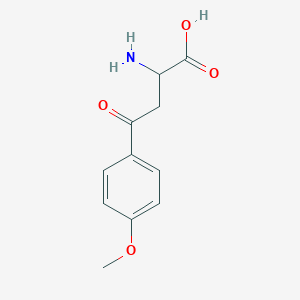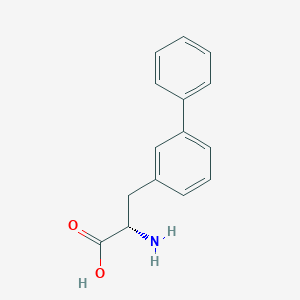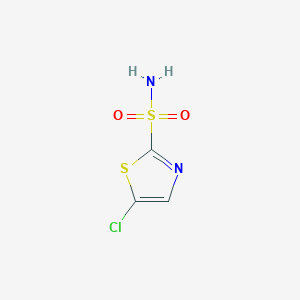![molecular formula C9H5Cl2N3O B068111 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine CAS No. 175135-61-2](/img/structure/B68111.png)
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine is a chemical compound with the molecular formula C9H5Cl2N3O It is characterized by the presence of two chlorine atoms, one on each of the pyridazine and pyridine rings, and an ether linkage between the two rings
Mechanism of Action
Target of Action
It is suggested that it could be used in the synthesis of a p38map kinase inhibitor . The p38MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.
Mode of Action
It is known that it can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Result of Action
Its potential use in the synthesis of a p38map kinase inhibitor suggests it may have therapeutic potential in the treatment of autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridazine and 5-chloro-3-hydroxypyridine.
Ether Formation: The hydroxyl group of 5-chloro-3-hydroxypyridine reacts with the chloropyridazine under basic conditions to form the ether linkage. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridazine and pyridine rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) at moderate temperatures (50-100°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines and pyridines with various functional groups (e.g., amino, thiol, alkoxy).
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dechlorinated products or reduced derivatives with modified functional groups.
Scientific Research Applications
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-Methylpyridazine: Similar structure but with a methyl group instead of the pyridyl ether linkage.
5-Chloro-3-Pyridyl Ether: Contains the pyridyl ether linkage but lacks the pyridazine ring.
6-Chloro-3-Pyridinecarbonitrile: A substituted pyridine with a cyano group instead of the pyridazine ring.
Uniqueness
3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine is unique due to its dual aromatic ring system connected by an ether linkage, which imparts specific chemical and biological properties. This structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-(5-chloropyridin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-3-7(5-12-4-6)15-9-2-1-8(11)13-14-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIBPOMRSTXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OC2=CC(=CN=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423360 |
Source


|
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-61-2 |
Source


|
| Record name | 3-Chloro-6-[(5-chloro-3-pyridinyl)oxy]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
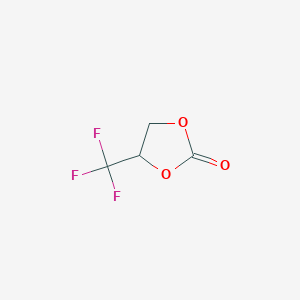
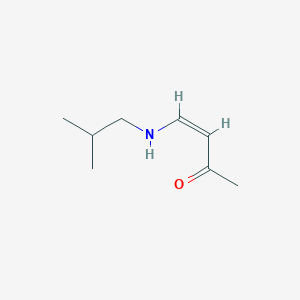

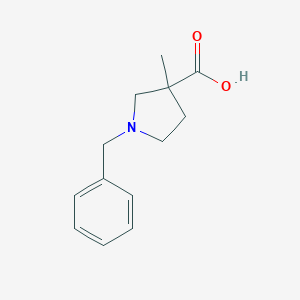
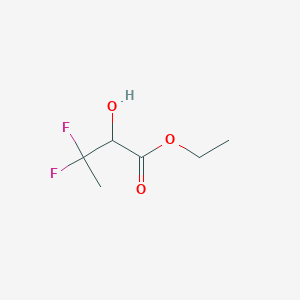
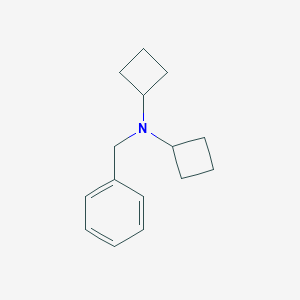
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

